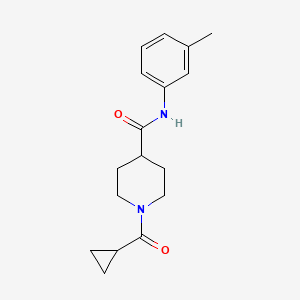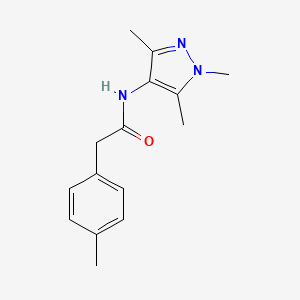
N-(2-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide, commonly known as EQ, is a synthetic compound that belongs to the class of quinolone carboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology. EQ has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Applications De Recherche Scientifique
EQ has been widely used in scientific research as a fluorescent probe for detecting and quantifying various biomolecules, such as DNA, RNA, and proteins. It has also been shown to have potential applications in drug discovery, as it can inhibit the activity of certain enzymes and receptors. EQ has been used to study the mechanisms of apoptosis, autophagy, and oxidative stress in cells, and it has been shown to have anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The exact mechanism of action of EQ is not fully understood, but it is believed to interact with biomolecules through hydrogen bonding and hydrophobic interactions. It has been shown to bind to DNA and RNA, causing structural changes that can affect transcription and translation. EQ can also inhibit the activity of certain enzymes, such as topoisomerases and kinases, by binding to their active sites.
Biochemical and Physiological Effects:
EQ has a wide range of biochemical and physiological effects, depending on the concentration and duration of exposure. It has been shown to induce apoptosis and autophagy in cancer cells, and to inhibit the growth and proliferation of various types of tumors. EQ can also induce oxidative stress and DNA damage, leading to cell death. It has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. EQ can also affect the activity of ion channels and neurotransmitter receptors, leading to changes in neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
EQ has several advantages for use in lab experiments, including its high selectivity and sensitivity for detecting biomolecules, its low toxicity, and its ability to penetrate cell membranes. However, EQ also has some limitations, such as its relatively low solubility in water and its tendency to form aggregates at high concentrations. EQ can also interfere with certain fluorescence assays and may require optimization of experimental conditions.
Orientations Futures
There are several future directions for research on EQ, including the development of new synthetic methods to improve yield and purity, the investigation of its interactions with specific biomolecules and cellular pathways, and the evaluation of its potential as a therapeutic agent for various diseases. EQ could also be used in combination with other fluorescent probes and imaging techniques to study complex biological systems. Further research is needed to fully understand the mechanism of action and the potential applications of EQ in scientific research.
Méthodes De Synthèse
The synthesis of EQ is a multi-step process that involves the reaction of 2-ethylphenylamine with 2-cyanoacetamide, followed by the cyclization of the resulting intermediate with phosphorus oxychloride. The final product is obtained by the addition of carboxylic acid to the cyclized compound. The overall yield of the synthesis is around 60%, and the purity of the product can be improved by recrystallization.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-12-7-3-5-9-15(12)19-17(21)14-11-13-8-4-6-10-16(13)20-18(14)22/h3-11H,2H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDNYGAKOFRXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)





![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)


![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)



